Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and a prop-2-en-1-yl ester moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for biological activity screening, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.
Preparation Methods
The synthesis of Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then esterified with prop-2-en-1-ol under acidic conditions to yield the final product .
Chemical Reactions Analysis
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the prop-2-en-1-yl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives of the original compound .
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar compounds to Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole: This compound shares the dimethoxyphenyl group and the prop-2-en-1-yl ester moiety but differs in the core structure, which is an imidazole ring.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar prop-2-en-1-one structure but includes different substituents on the aromatic rings.
The uniqueness of this compound lies in its combination of functional groups and the tetrahydropyrimidine ring, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
prop-2-enyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-24-16(20)14-10(2)18-17(21)19-15(14)11-6-7-12(22-3)13(9-11)23-4/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPYQGUSASACNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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